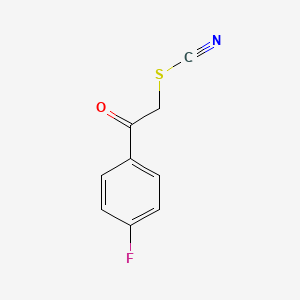

1-(2-氟-4-硝基苯基)哌啶-4-酮

描述

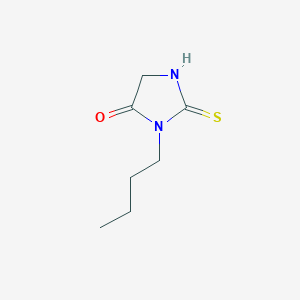

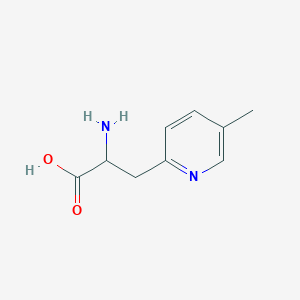

The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a chemical that has been the subject of various studies due to its interesting chemical and physical properties. It is related to compounds that have been synthesized and analyzed for their crystal structures, thermal stability, and reactivity with amines.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with nitrophenyl-fluorinated ethenes or ethanes. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine leads to the formation of a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene through a complex mechanism that involves primary and secondary amines . Another related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, was synthesized and characterized by various spectroscopic methods, indicating the versatility of fluoro-nitrophenyl compounds in synthesis .

Molecular Structure Analysis

Crystallographic studies have provided detailed insights into the molecular structures of similar compounds. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with specific lattice parameters, and the packing studies reveal several intermolecular interactions that stabilize the crystal lattice . Another compound, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, crystallizes in the triclinic space group and exhibits a non-planar butadiene unit .

Chemical Reactions Analysis

The reactivity of fluoro-nitrophenyl compounds with amines has been extensively studied. Primary and secondary amines react with 2,2-di(4-nitrophenyl)-1,1-difluoroethene to yield fluorinated aminoethenes and aminoethanes, with the reaction being catalyzed by tertiary amines and certain bases . The kinetics and mechanism of these reactions have been explored, revealing complex multi-step processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrophenyl compounds are influenced by their molecular structure. For instance, the thermal stability of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined using thermal analysis techniques . The crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one shows weak intermolecular interactions that form chains in the crystal, which could affect its physical properties . Additionally, the non-linear optical properties of 1-(4-Nitrophenyl)-4-piperidinol, which has a similar nitrophenyl-piperidine structure, suggest potential applications in optical materials .

科学研究应用

药物设计与合成

哌啶类化合物是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多个类别药物中,以及生物碱中 .

抗癌应用

哌啶衍生物作为抗癌剂被用于不同的方式 . 1-(2-氟-4-硝基苯基)哌啶-4-酮中的硝基可能被还原成胺基,胺基是许多抗癌药物中常见的官能团。

抗病毒应用

哌啶衍生物也具有潜在的抗病毒应用 . 该化合物中的氟基可能增强其抗病毒活性。

抗疟疾应用

哌啶衍生物被用作抗疟疾剂 . 该化合物中的硝基可能参与氧化还原反应,这对疟原虫的生命周期很重要。

抗菌和抗真菌应用

哌啶衍生物被用作抗菌和抗真菌剂 . 该化合物中硝基的存在可能增强其抗菌和抗真菌活性。

降压应用

哌啶衍生物被用作降压剂 . 该化合物中氟基的存在可能增强其降压活性。

抗炎应用

哌啶衍生物被用作抗炎剂 . 该化合物中硝基的存在可能增强其抗炎活性。

抗精神病应用

哌啶衍生物被用作抗精神病剂 . 该化合物中氟基的存在可能增强其抗精神病活性。

未来方向

The future directions for research on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one are not clear at this time. As with any chemical compound, its potential applications would depend on further studies into its properties and interactions. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

属性

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXFDVAJYBTGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396090 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439097-58-2 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)